molecular formula C11H13N3 B2646126 (E)-N'-(2-cyanophenyl)-N,N-dimethylethenimidamide CAS No. 102669-53-4

(E)-N'-(2-cyanophenyl)-N,N-dimethylethenimidamide

Cat. No. B2646126
M. Wt: 187.246
InChI Key: UGVKZWBSLDLRJO-UKTHLTGXSA-N
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Description

“(E)-3-(2-cyanophenyl)acrylic acid” is a cinnamic acid derivative having a cyano substituent at the 2-position of the phenyl ring . It’s a conjugate acid of a 2-cyanocinnamate .


Synthesis Analysis

The synthesis of “(E)-3-(2-cyanophenyl)acrylic acid” can be achieved from Malonic acid and 2-Cyanobenzaldehyde . Another synthesis method involves the catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular formula of “(E)-3-(2-cyanophenyl)acrylic acid” is C10H7NO2 . For a more detailed structural analysis, single-crystal X-ray diffraction studies would be needed.


Chemical Reactions Analysis

Pinacol boronic esters, which are related to the compound , are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation has been reported .


Physical And Chemical Properties Analysis

“(E)-3-(2-cyanophenyl)acrylic acid” has a melting point of 256 °C and a predicted boiling point of 383.9±25.0 °C. Its predicted density is 1.26±0.1 g/cm3 .

Scientific Research Applications

Organic Materials and Electronics

  • Field : Materials Chemistry
  • Application : Cyano-capped molecules are extensively used as active layers of solar cells and light-emitting diodes . They are also materials with high second- and third-order nonlinearities .
  • Methods : The cyano group, possessing electron-withdrawing character and linear arrangement, is capable of significantly altering electronic and optical properties, and supramolecular arrangement . Hence, extensive property tuning/regulation through the CN group has been demonstrated .
  • Results : These organic compounds have been used across various areas, including solar cells and light-emitting diodes .

Porphyrin Atropisomerization

  • Field : Pharmaceutical Sciences
  • Application : Tetra(2-cyanophenyl)porphine (ToCNPP) has been synthesized and isolated into the four respective atropisomers . The rotation of a cyanophenyl ring about the bond to the methine carbon of the porphyrin leads to interconversion reactions among the isomers .
  • Methods : The isomerization reactions have been studied kinetically by the separation and quantitative measurement of each isomer on thin layer chromatography plates .
  • Results : The free energy of activation for the hindered rotation is an average of Δ G* =110 kJ/mol at 50 °C . This is the highest barrier ever measured in similar porphyrin atropisomers .

Organic Dyes

  • Field : Chemistry
  • Application : (E)-3-{4-[Bis(4-tert-butylphenyl)amino]phenyl}-2-cyanoacrylic acid and its related compounds were synthesized by the Knoevenagel condensation of the corresponding 4-aminobenzaldehydes with cyanoacetic acid .
  • Methods : These organic dyes were synthesized by the Knoevenagel condensation of the corresponding 4-aminobenzaldehydes with cyanoacetic acid .
  • Results : Cyclic voltammetry measurements showed that these organic dyes exhibited reversible oxidation waves .

Organic Sensors and Probes

  • Field : Materials Chemistry
  • Application : Cyano-capped molecules are increasingly popular for building various organic sensors and probes .
  • Methods : The cyano group, possessing electron-withdrawing character and linear arrangement, is capable of significantly altering electronic and optical properties, and supramolecular arrangement . Hence, extensive property tuning/regulation through the CN group has been demonstrated .
  • Results : These organic compounds have been used across various areas, including organic sensors and probes .

Photoredox Catalysts

  • Field : Chemistry
  • Application : Cyanoarenes and dicyanopyrazines were identified as efficient photoredox catalysts .
  • Methods : The cyano group, possessing electron-withdrawing character and linear arrangement, is capable of significantly altering electronic and optical properties, and supramolecular arrangement . Hence, extensive property tuning/regulation through the CN group has been demonstrated .
  • Results : These organic compounds have been used across various areas, including as photoredox catalysts .

Synthesis of Organic Compounds

  • Field : Chemistry
  • Application : (E)-3-(2-cyanophenyl)acrylic acid and its related compounds were synthesized by the Knoevenagel condensation of the corresponding 4-aminobenzaldehydes with cyanoacetic acid .
  • Methods : These organic dyes were synthesized by the Knoevenagel condensation of the corresponding 4-aminobenzaldehydes with cyanoacetic acid .
  • Results : Cyclic voltammetry measurements showed that these organic dyes exhibited reversible oxidation waves .

Organic Light Conversion Agents

  • Field : Materials Chemistry
  • Application : Typical organic light conversion agents are also based on CN-capped π-conjugated scaffolds .
  • Methods : The cyano group, possessing electron-withdrawing character and linear arrangement, is capable of significantly altering electronic and optical properties, and supramolecular arrangement . Hence, extensive property tuning/regulation through the CN group has been demonstrated .
  • Results : These organic compounds have been used across various areas, including as organic light conversion agents .

Protodeboronation of Pinacol Boronic Esters

  • Field : Chemistry
  • Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .
  • Methods : Protodeboronation of pinacol boronic esters utilizes a radical approach . Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
  • Results : The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Safety And Hazards

“(E)-3-(2-cyanophenyl)acrylic acid” has several hazard statements including H302-H312-H315-H319-H332-H335, indicating potential hazards upon exposure . Precautionary measures should be taken when handling this compound .

Future Directions

Cyano-capped molecules, which include compounds with cyano groups, are versatile organic materials. They are extensively used as active layers of solar cells and light-emitting diodes, as well as materials with high second- and third-order nonlinearities . Future research may focus on further exploring the potential applications of these compounds.

properties

IUPAC Name

N'-(2-cyanophenyl)-N,N-dimethylethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9(14(2)3)13-11-7-5-4-6-10(11)8-12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVKZWBSLDLRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=C1C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-cyanophenyl)-N,N-dimethylethanimidamide

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